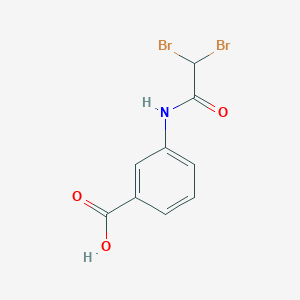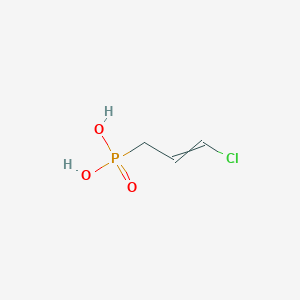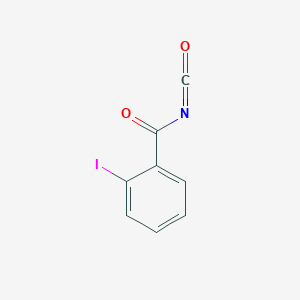
2-Iodobenzoyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodobenzoyl isocyanate is an organic compound that contains both an isocyanate group (N=C=O) and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with phosgene (COCl₂) to form 2-iodobenzoyl chloride, which is then treated with an amine to produce the isocyanate . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols to isocyanates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodobenzoyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often catalyzed by tertiary amines or metal salts.
Water: Reacts with isocyanates to form carbamic acids, which decompose to carbon dioxide and amines.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose to carbon dioxide and amines.
Applications De Recherche Scientifique
2-Iodobenzoyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polyurethanes and other polymers due to its reactivity with polyols.
Biological Studies: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2-iodobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of an iodine-substituted benzene ring.
Methyl Isocyanate: Contains a methyl group instead of a benzene ring.
Toluene Diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Uniqueness
2-Iodobenzoyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine atom can also serve as a handle for further functionalization, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
64628-78-0 |
|---|---|
Formule moléculaire |
C8H4INO2 |
Poids moléculaire |
273.03 g/mol |
Nom IUPAC |
2-iodobenzoyl isocyanate |
InChI |
InChI=1S/C8H4INO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H |
Clé InChI |
BNCPQMUBJJUOHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



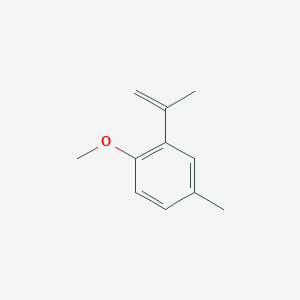
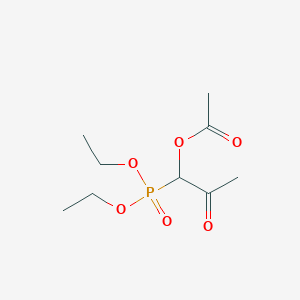
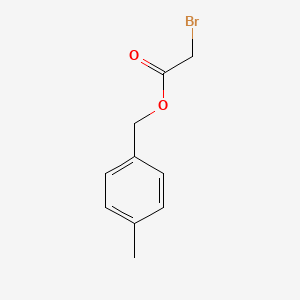
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
phenylsilane](/img/structure/B14491923.png)
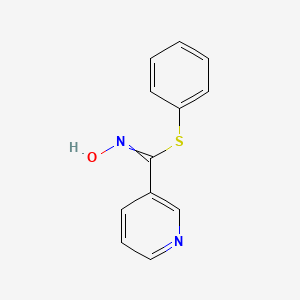
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

